N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a methoxyphenyl group, and a benzodioxole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio. This reaction is carried out under reflux conditions in a mixture of 1,2-dichloroethane and dimethyl sulfoxide (DMSO), resulting in the formation of the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA) analogs: These compounds share structural similarities and are known for their therapeutic applications.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally related to the benzofuran core.
Uniqueness
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzofuran core with a methoxyphenyl group and a benzodioxole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H18N2O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H18N2O6/c1-29-16-9-7-15(8-10-16)25-24(28)22-21(17-4-2-3-5-18(17)32-22)26-23(27)14-6-11-19-20(12-14)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
IDXAHHXMINTARL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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